molecular formula C9H7N3O B12887320 2-(Aminomethyl)-5-cyanobenzo[d]oxazole

2-(Aminomethyl)-5-cyanobenzo[d]oxazole

Cat. No.: B12887320
M. Wt: 173.17 g/mol
InChI Key: NBWUCEJNKNZMHP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-cyanobenzo[d]oxazole is a heterocyclic compound that belongs to the class of oxazoles Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-cyanobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminobenzonitrile with formaldehyde in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-cyanobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxazoles, amines, and various functionalized derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-(Aminomethyl)-5-cyanobenzo[d]oxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-cyanobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-5-cyanobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C9H7N3O/c10-4-6-1-2-8-7(3-6)12-9(5-11)13-8/h1-3H,5,11H2

InChI Key

NBWUCEJNKNZMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(O2)CN

Origin of Product

United States

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